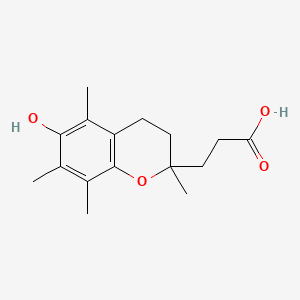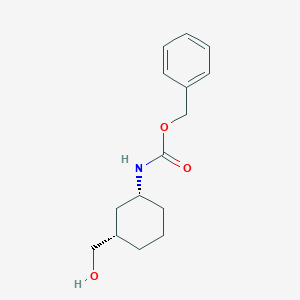![molecular formula C16H21NO3 B8050008 Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C16H21NO3. It is a derivative of bicyclo[2.2.1]heptane, featuring a benzyl group attached to the nitrogen atom of a carbamate group, and a hydroxymethyl group on the bicyclic structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of bicyclo[2.2.1]heptan-1-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form benzyl (4-(formyl)bicyclo[2.2.1]heptan-1-yl)carbamate.
Reduction: The reduction product is benzyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate.
Substitution: Various substituted benzyl carbamates can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
Benzyl (4-(methoxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
Uniqueness: Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is unique due to its hydroxymethyl group, which imparts different chemical reactivity compared to its methoxy and hydroxy counterparts. This difference can lead to variations in biological activity and industrial applications.
Propiedades
IUPAC Name |
benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMBOEXRUSOGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)




![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)

![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)

![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050017.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
